N-(2,4-difluorophenyl)-3-methylpiperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-difluorophenyl)-3-methylpiperidine-1-carboxamide, also known as JNJ-42165279, is a novel compound that has gained attention in recent years due to its potential therapeutic applications. It belongs to the class of piperidine carboxamides and has been extensively studied for its pharmacological properties.
Wirkmechanismus
The exact mechanism of action of N-(2,4-difluorophenyl)-3-methylpiperidine-1-carboxamide is not fully understood, but it is believed to act as a selective antagonist of the α2δ-1 subunit of voltage-gated calcium channels. This results in a reduction in calcium influx and subsequent inhibition of neurotransmitter release, leading to its analgesic and anxiolytic effects.
Biochemical and Physiological Effects
N-(2,4-difluorophenyl)-3-methylpiperidine-1-carboxamide has been shown to exhibit potent analgesic and anxiolytic effects in preclinical models, without producing significant sedative or motor impairing effects. It has also been shown to have a favorable safety profile, with no significant adverse effects observed in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(2,4-difluorophenyl)-3-methylpiperidine-1-carboxamide is its selectivity for the α2δ-1 subunit of voltage-gated calcium channels, which makes it a promising candidate for further development as a therapeutic agent. However, its limited solubility in water may pose a challenge for its formulation and administration.
Zukünftige Richtungen
There are several future directions for the research and development of N-(2,4-difluorophenyl)-3-methylpiperidine-1-carboxamide. One potential application is in the treatment of neuropathic pain, where it has shown promising results in preclinical models. Further studies are needed to determine its efficacy and safety in clinical trials. Another potential application is in the treatment of anxiety and depression, where it has also shown promising results in preclinical models. Future studies should focus on elucidating its mechanism of action and optimizing its pharmacological properties for clinical use. Additionally, its potential use in other neurological and psychiatric disorders should be explored.
Synthesemethoden
The synthesis of N-(2,4-difluorophenyl)-3-methylpiperidine-1-carboxamide involves the reaction of 2,4-difluoroaniline with 3-methylpiperidin-1-amine in the presence of a coupling agent, such as N,N'-diisopropylcarbodiimide (DIC), to form the intermediate amide. The amide is then treated with a carboxylic acid derivative, such as 2,2,2-trifluoroacetic acid, to yield the final product.
Wissenschaftliche Forschungsanwendungen
N-(2,4-difluorophenyl)-3-methylpiperidine-1-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including neuropathic pain, anxiety, and depression. It has been shown to exhibit potent analgesic and anxiolytic effects in preclinical models, making it a promising candidate for further development.
Eigenschaften
IUPAC Name |
N-(2,4-difluorophenyl)-3-methylpiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F2N2O/c1-9-3-2-6-17(8-9)13(18)16-12-5-4-10(14)7-11(12)15/h4-5,7,9H,2-3,6,8H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJHRCDYOCFQMRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)NC2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-difluorophenyl)-3-methylpiperidine-1-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.